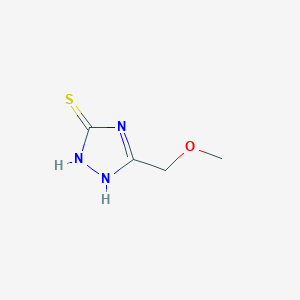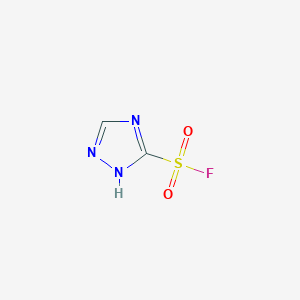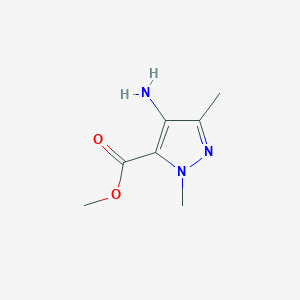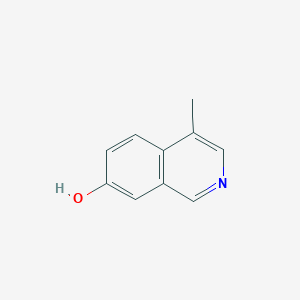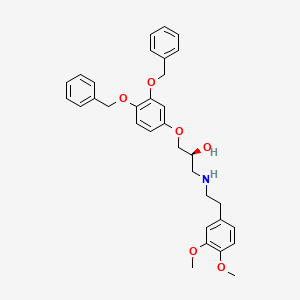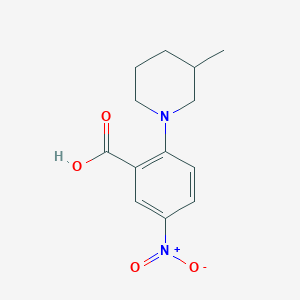
2-(3-Methylpiperidin-1-yl)-5-nitrobenzoic acid
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical And Chemical Properties Analysis
Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .Scientific Research Applications
Photosensitive Protecting Groups
The application of photosensitive protecting groups, including compounds similar to 2-(3-Methylpiperidin-1-yl)-5-nitrobenzoic acid, shows promise in synthetic chemistry. These groups, such as 2-nitrobenzyl and 3,5-dimethoxybenzyl, are in the developmental stage but are poised for significant impact on future synthetic methodologies (Amit, Zehavi, & Patchornik, 1974).
Health Aspects of Similar Compounds
Methyl paraben, a compound related to 2-(3-Methylpiperidin-1-yl)-5-nitrobenzoic acid, is reviewed for its health aspects, demonstrating the importance of understanding the toxicity and biological interactions of such chemicals. This review highlights the need for comprehensive studies on the effects and mechanisms of action of nitrobenzoic acid derivatives (Soni, Taylor, Greenberg, & Burdock, 2002).
Pharmacological Potential of Nitroaromatic Compounds
Research on AR-A000002, a compound sharing structural features with 2-(3-Methylpiperidin-1-yl)-5-nitrobenzoic acid, outlines its anxiolytic and antidepressant potential. This illustrates the broader pharmacological applications of nitroaromatic compounds in treating anxiety and affective disorders (Hudzik et al., 2003).
Stability and Degradation of Nitrobenzoic Acids
A study on nitisinone (NTBC), structurally similar to 2-(3-Methylpiperidin-1-yl)-5-nitrobenzoic acid, examines its stability and degradation pathways. This research contributes to understanding the stability of nitrobenzoic acids and their derivatives, important for their practical applications in medicine and environmental sciences (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Anti-inflammatory Properties of Similar Compounds
Gallic acid, with a benzoic acid component, is explored for its anti-inflammatory properties, highlighting the potential of compounds like 2-(3-Methylpiperidin-1-yl)-5-nitrobenzoic acid in treating inflammation-related diseases. This underscores the importance of understanding the molecular mechanisms and pharmacological activities of nitrobenzoic acid derivatives (Bai et al., 2020).
Future Directions
properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-3-2-6-14(8-9)12-5-4-10(15(18)19)7-11(12)13(16)17/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEMYWHGIQIVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80918154 | |
| Record name | 2-(3-Methylpiperidin-1-yl)-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937601-72-4 | |
| Record name | 2-(3-Methylpiperidin-1-yl)-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80918154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3154640.png)
![1-[(Propylamino)methyl]naphthalen-2-ol](/img/structure/B3154642.png)
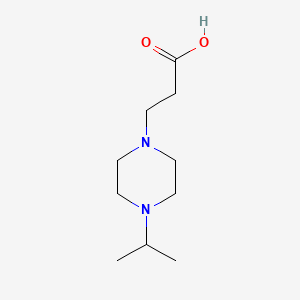

![N-[(Dimethylamino)methylene]pyrazine-2-carboxamide](/img/structure/B3154663.png)

